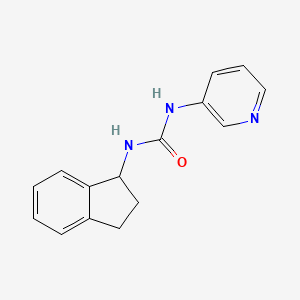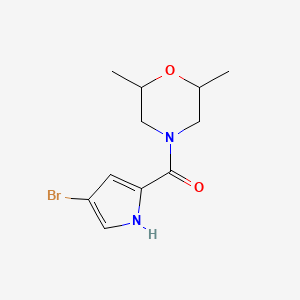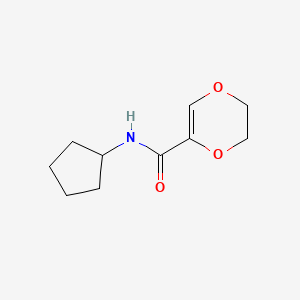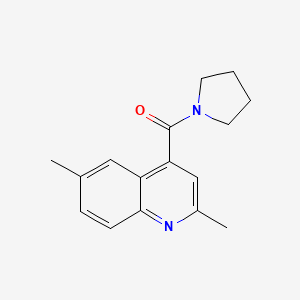
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic disorders such as diabetes and obesity. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mécanisme D'action
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to increase the expression of genes involved in glucose uptake and glycogen synthesis. Additionally, it has been shown to reduce inflammation and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has a number of advantages for lab experiments. It is stable and easy to handle, and its effects can be easily measured using a variety of assays. However, it is important to note that its effects can be dose-dependent and may vary depending on the model system used.
Orientations Futures
There are a number of potential future directions for research on 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is growing interest in its potential as a performance-enhancing drug in sports. However, further research is needed to fully understand its effects and potential risks.
Méthodes De Synthèse
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea can be synthesized through a multistep process. The first step involves the preparation of 2,3-dihydro-1H-inden-1-ol, which is then reacted with phosgene to form 2,3-dihydro-1H-inden-1-yl chloroformate. This intermediate is then reacted with 3-aminopyridine to form 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity. Additionally, it has been shown to increase endurance in mice and improve cardiac function in rats.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(17-12-5-3-9-16-10-12)18-14-8-7-11-4-1-2-6-13(11)14/h1-6,9-10,14H,7-8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHWRNVVILBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)

![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)